Product packaging for Bedaquiline HCl(Cat. No.:)

Bedaquiline HCl

Cat. No.: B1192302
M. Wt: 591.974
InChI Key: AOJCUQGSVYCVQU-UNCJQMLCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bedaquiline HCl is the hydrochloride salt form of Bedaquiline, a first-in-class diarylquinoline antibiotic that serves as a critical tool in infectious disease research . Its primary research value lies in the investigation of multidrug-resistant tuberculosis (MDR-TB) treatment mechanisms and outcomes . The compound exerts its potent antibacterial activity by specifically inhibiting the mycobacterial adenosine triphosphate (ATP) synthase . This mechanism disrupts energy production in Mycobacterium tuberculosis , leading to bactericidal effects against both drug-sensitive and drug-resistant strains . Research indicates that Bedaquiline-containing regimens demonstrate significantly superior culture conversion rates and treatment success for drug-resistant TB . This compound offers researchers an alternative salt form for preclinical studies, which may exhibit different physicochemical properties, such as solubility and stability, compared to the fumarate salt, thus facilitating various experimental applications . This product is strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H32BrClN2O2 B1192302 Bedaquiline HCl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H32BrClN2O2

Molecular Weight

591.974

IUPAC Name

(1R,2S)-1-(6-Bromo-2-methoxy-3-quinolyl)-4-dimethylamino-2-(1-naphthyl)-1-phenyl-butan-2-ol hydrochloride

InChI

InChI=1S/C32H31BrN2O2.ClH/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3;/h4-17,20-21,30,36H,18-19H2,1-3H3;1H/t30-,32-;/m1./s1

InChI Key

AOJCUQGSVYCVQU-UNCJQMLCSA-N

SMILES

O[C@](CCN(C)C)(C1=C2C=CC=CC2=CC=C1)[C@@H](C3=CC4=CC(Br)=CC=C4N=C3OC)C5=CC=CC=C5.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TMC-207; TMC 207;  TMC207;  R207910;  AIDS222089;  AIDS-222089;  AIDS 222089;  Bedaquiline fumarate

Origin of Product

United States

Molecular Mechanism of Action of Bedaquiline Hcl

Inhibition of Mycobacterial ATP Synthase

Bedaquiline (B32110) HCl's principal target is the F1F0 ATP synthase enzyme in mycobacteria, essential for synthesizing ATP through oxidative phosphorylation. asm.orgoup.com The drug's interaction with this enzyme is multifaceted, leading to a potent inhibitory effect. nih.govresearchgate.net

Binding to F0 Subunit c

The foundational step of Bedaquiline's action is its binding to the c-subunit of the F0 domain of the mycobacterial ATP synthase. drugbank.comresearchgate.netnih.gov This F0 domain is embedded in the cell membrane and functions as a proton channel. researchgate.net Bedaquiline lodges itself into a high-affinity binding pocket located at the interface between the a and c subunits. biorxiv.org

Research has elucidated specific molecular interactions that stabilize this binding:

The dimethylamino group of Bedaquiline penetrates the ion-binding pocket of the c-subunit. biorxiv.org

This group interacts directly with the carboxyl group of a crucial glutamate (B1630785) residue (Glu65), which is responsible for proton transport. biorxiv.org The tertiary amine structure of Bedaquiline is considered essential for this antimycobacterial activity. biorxiv.org

The binding also induces a conformational change, causing another amino acid, Phenylalanine (Phe69), to move away from the drug-bound structure. biorxiv.org

Initial studies measuring the affinity between Bedaquiline and the isolated c-subunit showed only a micromolar affinity, which seemed inconsistent with the drug's nanomolar potency against both the enzyme and bacterial growth. biorxiv.org However, structural analysis of the intact ATP synthase revealed that Bedaquiline binding induces global conformational changes, creating tighter and more extensive binding sites that involve both the a and c subunits, explaining its high potency. biorxiv.org

Table 1: Key Molecular Interactions of Bedaquiline with ATP Synthase F0 Subunit c

Interacting Moiety of Bedaquiline Interacting Residue in Subunit c Nature of Interaction Reference
Dimethylamino Group Glutamate-65 (Glu65) Penetrates ion-binding pocket, interacts with carboxyl group. biorxiv.org
Diarylquinoline Core Phenylalanine-69 (Phe69) Induces conformational shift of the residue. biorxiv.org

Disruption of c-Ring Rotation

The mycobacterial ATP synthase generates ATP by using the energy from a transmembrane proton motive force. researchgate.net This force drives the rotation of the ring-shaped assembly of c-subunits (the c-ring) within the F0 domain. researchgate.netresearchgate.net The binding of Bedaquiline directly obstructs this critical mechanical process. nih.govresearchgate.net

By lodging at the interface of the a-subunit and the c-ring, Bedaquiline effectively acts as a molecular wrench, stalling the rotation of the c-ring. asm.orgresearchgate.netasm.org This blockage prevents the c-ring from functioning as an ion shuttle, thereby halting the flow of protons that powers the enzyme's motor function. asm.orgnih.gov The binding of just one Bedaquiline molecule per ATP synthase complex may be sufficient to fully inhibit ion exchange and halt the enzyme's activity. asm.org

Interference with ATP Synthesis in α3β3-Headpiece

The rotation of the c-ring is mechanically coupled to the catalytic F1 portion of the ATP synthase, which is located in the cytoplasm. researchgate.net Specifically, the c-ring's rotation is transmitted via the γ and ε subunits to the catalytic α3β3-headpiece of the F1 domain. researchgate.netsemanticscholar.org It is within this headpiece that adenosine (B11128) diphosphate (B83284) (ADP) and inorganic phosphate (B84403) are converted into ATP. biorxiv.org

When Bedaquiline binds to the c-ring and halts its rotation, the transmission of rotational energy to the α3β3-headpiece ceases. nih.govresearchgate.netasm.org This mechanical failure directly prevents the conformational changes within the α3β3-headpiece that are necessary for ATP synthesis. asm.orgcabidigitallibrary.org Consequently, the enzyme's primary function is inhibited, leading to a shutdown of ATP production. researchgate.netcabidigitallibrary.org

Uncoupling of Electron Transport from ATP Synthesis

In addition to the direct inhibition of the ATP synthase motor, an indirect mechanism of action for Bedaquiline has been proposed. nih.govresearchgate.net This mechanism involves the uncoupling of the electron transport chain from ATP synthesis by disrupting the proton motive force. nih.govresearchgate.netsemanticscholar.org

Effects on Mycobacterial Bioenergetics and Cellular Homeostasis

The inhibition of ATP synthase by Bedaquiline has profound and immediate consequences for the energy-dependent processes within the mycobacterial cell.

Impact on Transmembrane pH Gradient

A key aspect of Bedaquiline HCl's mechanism is its effect on the proton motive force (PMF), which is composed of the transmembrane pH gradient (ΔpH) and the membrane potential (Δψ). oup.com The electron transport chain in mycobacteria pumps protons out of the cytoplasm, creating this gradient that drives ATP synthesis. nih.gov this compound has been shown to collapse the transmembrane pH gradient in a dose-dependent manner. oup.comoup.com This dissipation of the ΔpH component of the PMF disrupts the link between the electron transport chain and ATP synthesis. mdpi.com Interestingly, this effect is dependent on the drug binding to the F1F0-ATP synthase. oup.com

Electroneutral Uncoupling Phenomena

At higher concentrations, this compound exhibits an uncoupling effect, separating respiration from ATP synthesis. oup.comnih.gov This phenomenon is described as electroneutral because it primarily collapses the pH gradient without significantly affecting the membrane potential (Δψ). oup.comnih.gov Unlike classical uncouplers, this compound's uncoupling activity is not due to it acting as a simple protonophore. oup.comoup.com Instead, it is proposed to function as a H+/K+ anti-porter, a process that requires its localization to the F-ATP synthase. mdpi.com This uncoupling leads to futile proton cycling, where protons are translocated across the membrane without generating ATP, a process known to be lethal to mycobacteria. oup.com This dual mechanism of direct ATP synthase inhibition and uncoupling of the PMF is thought to be crucial for the bactericidal activity of this compound. nih.gov

Selectivity for Mycobacterial F1F0-ATP Synthase

An important characteristic of this compound is its selectivity for the mycobacterial F1F0-ATP synthase over the homologous enzyme found in human mitochondria. mdpi.comnih.gov This selectivity is a key factor in its therapeutic utility. The basis for this selectivity lies in structural differences between the mycobacterial and human ATP synthases. nih.gov

However, it is important to note that while highly selective, this compound is not exclusively specific to the mycobacterial enzyme. Studies have shown that it can also inhibit yeast and human mitochondrial ATP synthases, albeit at different concentrations. nih.govresearchgate.net The binding site for this compound in the human enzyme is similar to that in the mycobacterial enzyme, involving the a-subunit and the c-ring. nih.govresearchgate.net This lack of absolute selectivity may be linked to some of the adverse effects observed with the drug. nih.gov

The table below summarizes the inhibitory effects of Bedaquiline on ATP synthase from different organisms.

Organism/EnzymeEffect of BedaquilineKey Findings
Mycobacterium tuberculosis F1F0-ATP Synthase Potent inhibition of ATP synthesis. nih.govbiorxiv.orgBinds to the c-ring and ε-subunit, stalling rotation and uncoupling the proton motive force. mdpi.comnih.gov
Human Mitochondrial ATP Synthase Inhibition observed. nih.govnih.govBinding site partially overlaps with that of the mycobacterial enzyme. nih.govresearchgate.net
Yeast Mitochondrial ATP Synthase Potent inhibition. nih.govThe site of inhibition partially overlaps with that of the inhibitor oligomycin. nih.gov

Table 1: Comparative Inhibitory Effects of this compound

Synthetic Chemistry and Stereochemical Considerations of Bedaquiline Hcl

Pioneering Synthetic Routes

The initial industrial synthesis of Bedaquiline (B32110), developed by Johnson & Johnson, laid the groundwork for its production. rhhz.net This route, while effective, was characterized by a multi-step process that ultimately produced a mixture of diastereomers, necessitating a challenging chiral resolution to isolate the desired active enantiomer. rhhz.net

Key Intermediates

The synthesis hinges on the coupling of two crucial building blocks. google.comgoogle.com The first is 6-bromo-3-benzyl-2-methoxyquinoline , a quinoline (B57606) derivative that can be synthesized through a multi-step process. nbinno.comchemicalbook.comtandfonline.com This intermediate provides the core quinoline structure and the benzyl (B1604629) group of Bedaquiline. nbinno.comchemdad.com

The second key intermediate is 3-(dimethylamino)-1-(1-naphthyl)-1-propanone . bio-synth.incymitquimica.comsfdchem.com This compound contributes the naphthalene (B1677914) ring and the dimethylamino side chain, which are crucial for the drug's activity. acs.org The synthesis of this intermediate can be achieved through various methods, including those described in recent patents. google.com

Condensation and Alkylation Reactions

The core of the original Bedaquiline synthesis involves a condensation reaction between the lithiated form of 6-bromo-3-benzyl-2-methoxyquinoline and 3-(dimethylamino)-1-(1-naphthyl)-1-propanone. google.comgoogle.comgoogle.com This key carbon-carbon bond-forming step unites the two main fragments of the molecule. The reaction is typically carried out at very low temperatures, around -78°C, using a strong base like lithium diisopropylamide (LDA) to deprotonate the benzyl position of the quinoline ring. google.comnih.gov

Challenges in Original Synthesis

Furthermore, the reaction conditions were demanding, requiring extremely low temperatures (-78°C) and the use of a strong, moisture-sensitive base (LDA). nih.govgoogle.com These conditions can be difficult and costly to maintain on an industrial scale. The long reaction times and the formation of impurities also presented significant hurdles. google.comgoogle.com

Advanced and Improved Synthetic Methodologies

In response to the challenges of the original synthesis, researchers have focused on developing more efficient and stereoselective methods for producing Bedaquiline and its analogues. rsc.org

Expedient Synthetic Routes to Analogues

Efforts to discover new and potentially improved anti-tuberculosis agents have led to the development of flexible synthetic routes to a wide range of Bedaquiline analogues. acs.orgnih.govnih.gov These methods often utilize common intermediates and allow for the modification of different parts of the Bedaquiline scaffold. nih.govnih.gov This has enabled the exploration of the structure-activity relationships of diarylquinolines, with the goal of identifying compounds with improved properties. nih.gov

Use of Specific Bases

A key area of improvement has been the replacement of the non-chiral base LDA with chiral lithium amides. nih.govthieme-connect.com This strategy aims to induce stereoselectivity during the crucial carbon-carbon bond formation step, thereby increasing the yield of the desired diastereomer and simplifying the purification process. nih.gov

Base UsedDiastereomeric Ratio (RS,SR : RR,SS)Overall YieldReference
Lithium Diisopropylamide (LDA)50:50~10-17% (of mixture) nih.gov
(+)-bis[(R)-1-phenylethyl] lithium amide90:1013% (of desired enantiomer) nih.govacs.org
Lithium (R)-2-(methoxymethyl)pyrrolidide13.6:1 (d.r.)up to 64% (assay yield) researchgate.net

Diastereoselective and Enantioselective Synthesis

The synthesis of Bedaquiline (BDQ) presents a significant stereochemical challenge due to the presence of two stereogenic centers, which can result in four possible stereoisomers. The initial industrial synthesis produced a mixture of diastereomers, necessitating a low-yielding and inefficient purification process. acs.orgnih.gov Consequently, research has focused on developing stereoselective synthetic routes to improve the yield of the desired (1R, 2S) isomer.

Several strategies have been investigated to control the stereochemical outcome of the key carbon-carbon bond-forming reaction. One prominent approach involves the use of chiral bases to induce stereoselectivity during the lithiation and subsequent addition reaction. The replacement of non-chiral bases like lithium diisopropylamide (LDA) with chiral lithium amides has shown considerable success. nih.govchula.ac.th For instance, using (+)-bis[(R)-1-phenylethyl] lithium amide as a chiral base in the lithiation step achieved a diastereoselective ratio (dr) of 90:10 in favor of the desired (RS, SR) diastereomer pair, a significant improvement over the nearly 1:1 ratio seen in the original synthesis. acs.orgresearchgate.net Further optimization using chiral amino alcohols in the presence of LDA and n-BuLi has also been reported to enhance the diastereomeric ratio to 80:20. nih.gov

Another advanced strategy employs a cooperative bimetallic system, which has been shown to produce Bedaquiline with excellent enantioselectivity (>99% enantiomeric excess, ee) and a diastereoselectivity of 16:1. sciengine.com This method represents a significant step towards a highly controlled asymmetric synthesis suitable for industrial application. sciengine.com Similarly, the application of chiral lithium amides derived from amino acids has been explored. researchgate.netresearchgate.net Lithium (R)-2-(methoxymethyl)pyrrolidide, which is derived from D-proline, provided the desired syn-diastereomer pair with a high assay yield (82%) and notable stereocontrol (13.6:1 dr, 56% ee), resulting in a 64% assay yield of Bedaquiline before final purification. researchgate.netresearchgate.net

Alternative asymmetric approaches have also been developed. A method utilizing sulfur ylide asymmetric epoxidation employs an inexpensive and readily available chiral sulfide, (+)-isothiocineole, to construct the key diaryl epoxide intermediate. nih.govresearchgate.netacs.org This route achieves both excellent enantioselectivity (er 96:4) and diastereoselectivity (dr 90:10). nih.govresearchgate.net The subsequent regioselective ring-opening of the epoxide completes the synthesis. acs.org

Table 1: Comparison of Selected Diastereoselective and Enantioselective Synthetic Methods for Bedaquiline

Method/Chiral Agent Key Reagents/Conditions Diastereomeric Ratio (dr) (syn/anti) Enantiomeric Excess (ee) / Enantiomeric Ratio (er) Overall Yield Reference(s)
Chiral Lithium Amide Base (+)-bis[(R)-1-phenylethyl] lithium amide, n-BuLi, THF, -78 °C 90:10 Not enantioselective at this stage 13% (of final enantiomer) acs.org, nih.gov, researchgate.net
Chiral Amino Alcohol Additive Chiral amino alcohol, LDA, n-BuLi 80:20 Not enantioselective at this stage 15% (of final enantiomer) nih.gov
Cooperative Bimetallic System Bimetallic system with chiral ligand 16:1 >99% ee Not specified sciengine.com
Sulfur Ylide Asymmetric Epoxidation (+)-isothiocineole, KOH, MeCN/H₂O 90:10 er 96:4 8% nih.gov, researchgate.net, acs.org
Chiral Lithium Amide (from amino acid) Lithium (R)-2-(methoxymethyl)pyrrolidide, LiBr 13.6:1 56% ee (er 3.6:1) 64% (assay yield before purification) researchgate.net, researchgate.net

Isolation and Purification Techniques for Stereoisomers

The isolation and purification of the desired (1R, 2S)-Bedaquiline from the mixture of stereoisomers generated during synthesis is a critical step in its manufacturing. The initial methods relied on the physical properties of the different isomers. The separation of the two diastereomeric pairs, (RS, SR) and (RR, SS), was first accomplished by leveraging their differential solubility in a mixture of acetic acid and tetrahydrofuran (B95107) (THF). acs.orgnih.gov

Following the separation of the diastereomers, chiral resolution is required to isolate the desired enantiomer from the racemic mixture. rhhz.net This is commonly achieved by forming diastereomeric salts with a chiral resolving agent. One such agent used in the production of Bedaquiline is (R)-(-)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (B84403) ((R)-(-)-BNP ACID). rhhz.netgoogle.comnih.gov The resulting diastereomeric salt containing the (1R, 2S)-enantiomer can be selectively crystallized. acs.orgnih.gov After isolation, the purified salt is neutralized with a base to afford the free, enantiopure Bedaquiline. acs.orgnih.gov Other chiral resolving agents, such as derivatives of 1,3-propanediol (B51772) hydrogen phosphate, have also been patented for this purpose, allowing for crystallization in various organic solvents like alcohols, esters, or nitriles. google.com

Modern chromatographic techniques offer more efficient and greener alternatives for separation. Gravity column chromatography using silica (B1680970) gel (SiO₂) can be used to effectively separate the diastereomeric mixture obtained after the reaction. acs.orgresearchgate.net For the subsequent separation of enantiomers, chiral Supercritical Fluid Chromatography (SFC) has been successfully implemented. acs.orgresearchgate.net SFC is advantageous due to its faster separation times and reduced use of organic solvents, making it a more environmentally friendly technique suitable for both analytical and preparative scales. acs.orgresearchgate.net This method has been used to achieve excellent enantioseparation on up to a gram scale. researchgate.net

Table 2: Summary of Isolation and Purification Techniques for Bedaquiline Stereoisomers

Technique Purpose Reagents/Method Scale Reference(s)
Fractional Crystallization Diastereomer Separation Acetic acid/Tetrahydrofuran (THF) Industrial acs.org, nih.gov
Chiral Resolution (Salt Formation) Enantiomer Separation (R)-(-)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate ((R)-(-)-BNP ACID) Industrial rhhz.net, google.com, nih.gov
Chiral Resolution (Salt Formation) Enantiomer Separation Chiral derivatives of 1,3-propanediol hydrogen phosphate Laboratory/Industrial google.com
Gravity Column Chromatography Diastereomer Separation Silica gel (SiO₂) Laboratory acs.org, researchgate.net
Chiral Supercritical Fluid Chromatography (SFC) Enantiomer Separation Chiral stationary phase with supercritical CO₂ as mobile phase Preparative (gram scale) acs.org, researchgate.net

Structure Activity Relationships Sar and Analog Design of Bedaquiline Hcl

Core Diarylquinoline Scaffold Modification

The diarylquinoline (DARQ) scaffold is the foundational structure of Bedaquiline (B32110), and its modification has been a primary focus of medicinal chemistry efforts to develop analogs with improved properties. researchgate.net Research has centered on altering the core structure, specifically the quinoline (B57606) A-ring and the naphthalene (B1677914) C-ring, to enhance potency and address liabilities such as high lipophilicity. nih.govacs.org

Substitutions on the Quinoline Ring

The quinoline ring, designated as the A-ring in the Bedaquiline structure, has been a key site for modification, particularly at the 6-position. nih.gov Initial structure-activity relationship (SAR) studies noted that while various substituents at this position were tolerated, there was little apparent electronic effect on activity. nih.gov However, subsequent research has demonstrated that strategic substitutions can significantly modulate the drug's physicochemical properties and biological activity. researchgate.net

Early attempts to lower the high lipophilicity of Bedaquiline (clogP 7.25) involved replacing the 6-bromo (6-Br) substituent with various other groups. acs.org Most of these substitutions, including -S-CH₃, -SO₂-CH₃, and various amine-containing chains, resulted in a more than 10-fold decrease in potency (MIC₉₀). researchgate.net Only the replacement of bromine with chlorine was well-tolerated, maintaining a comparable MIC₉₀ to the parent compound. researchgate.net

Further investigations revealed that replacing the 6-Br group with a cyano (CN) moiety could provide a significant reduction in lipophilicity while only modestly affecting the anti-mycobacterial potency. acs.orgnih.gov This finding was contrary to the general trend observed where potency positively correlated with lipophilicity for many 6-substituted analogs. acs.orgresearchgate.net The 6-cyano substitution is now considered a valuable modification in the design of second-generation diarylquinolines. acs.org The potency of these 6-cyano analogs can be maintained depending on the nature of the other aromatic rings (Ar¹ and Ar²) in the structure. researchgate.net

Table 1: Effect of 6-Position Quinoline Ring Substitutions on Anti-Mycobacterial Potency Data collated from multiple studies against M. tuberculosis H37Rv.

Compound/Modification6-Position Substituent (X)clogPMIC₉₀ (µg/mL)
Bedaquiline (Parent)-Br7.250.03 - 0.07
Analog-H6.460.12
Analog-Cl7.110.03
Analog-CF₃7.390.06
Analog-CH₃6.940.06
Analog-CN6.170.12
Analog-OCH₃6.400.25
Source: nih.govresearchgate.netdrugbank.com

Replacement of Naphthalene Unit with Bicyclic Heterocycles

The naphthalene C-unit of Bedaquiline has been extensively modified, with research showing it can be replaced by various aryl and heteroaryl rings. nih.govd-nb.info A key strategy has been the replacement of the naphthalene ring with bicyclic heterocycles to reduce lipophilicity and potentially improve the safety profile. ucl.ac.uknih.govnih.gov

Studies replacing the naphthalene unit with a range of bicyclic heterocycles resulted in analogs with a wide spread of lipophilicity values. ucl.ac.uknih.gov Biological evaluation of these compounds against M. tuberculosis indicated that for potent inhibitory activity (MIC₉₀) to be retained, a calculated logP (clogP) value of approximately 5.0 appears to be a lower limit. ucl.ac.uknih.govnih.gov

A significant development in this area was the replacement of the naphthalene ring with a pyridine (B92270) ring. nih.gov This modification was a major contributor to reducing affinity for the hERG potassium channel, a liability associated with Bedaquiline. nih.govnih.gov This strategy led to the discovery of advanced analogs like TBAJ-587 and TBAJ-876. nih.govnih.gov In TBAJ-587, the naphthalene is replaced with a 2,6-dimethoxy pyridine ring. nih.gov In TBAJ-876, the same replacement is made. nih.gov These changes, combined with modifications to the B-ring, resulted in compounds with potent anti-TB activity (MIC₉₀ of 0.006 µg/mL for TBAJ-587 and 0.004 µg/mL for TBAJ-876), reduced lipophilicity, and significantly lower hERG inhibition. nih.gov Further exploration led to the development of Sudapyridine (WX-081), where the quinoline A-ring is replaced by a pyridine derivative, demonstrating that multiple rings in the scaffold can be successfully modified. researchgate.netmdpi.com

Table 2: Effect of Naphthalene Unit Replacement on Anti-Mycobacterial Potency Data against M. tuberculosis H37Rv.

CompoundC-Ring UnitB-Ring UnitMIC₉₀ (µg/mL)clogP
BedaquilineNaphthalenePhenyl0.047.25
TBAJ-5872,6-dimethoxy Pyridine2-fluoro-3-methoxy Phenyl0.0065.8
TBAJ-8762,6-dimethoxy Pyridine2,3,6-trimethoxy Pyridine0.0045.15
Source: nih.govnih.gov

Side Chain Modifications

Optimization of Dimethylaminoethyl Side Chain

The dimethylaminoethyl side chain of Bedaquiline plays a critical role in its antimycobacterial activity. nih.gov Early and extensive SAR studies involving around 200 analogs concluded that this side chain was nearly optimal for activity. acs.orgnih.gov It was observed that analogs with weaker bases in this position were less effective, highlighting the importance of the basicity of the terminal amine. acs.orgnih.gov

The structural basis for this observation was later clarified by crystallographic studies. acs.orgnih.gov The protonated dimethylamino group forms a crucial hydrogen bond with the glutamate-65 (Glu65) residue in the ion-binding site of the c-subunit of ATP synthase, the molecular target of Bedaquiline. nih.gov This interaction anchors the drug molecule, allowing the rest of the diarylquinoline scaffold to make multiple hydrophobic contacts within the binding site. nih.gov The specific placement and basicity of this N,N-dimethylamino group are therefore critical for high-affinity binding to the target. nih.govnih.gov

Introduction of Hydrogen-Bond Donors

The interaction between Bedaquiline and its target, the mycobacterial ATP synthase, is dominated by a critical hydrogen bond. iucr.org The protonated tertiary amine on the side chain acts as a hydrogen bond donor. iucr.orgnih.gov Recent computational studies using ab initio molecular dynamics have revealed that the hydrogen bond formed between Bedaquiline and the conserved E65 residue of the c-ring is exceptionally strong, belonging to the category of short strong hydrogen bonds (SSHBs) or low-barrier hydrogen bonds. nih.govresearchgate.net

This strong interaction accounts for a significant portion of the drug's binding energy and affinity for its target. nih.govresearchgate.net Furthermore, this bond is cooperatively strengthened by the presence of another acidic residue, aspartate-32 (D32), which is found exclusively in mycobacteria. nih.govresearchgate.net This cooperative network enhances binding strength and provides a mechanistic explanation for Bedaquiline's specificity for the mycobacterial target. nih.gov Based on this understanding, the design of new analogs has included the introduction of additional hydrogen-bond donors to potentially enhance or modify this interaction. mdpi.com Research into analogs containing H-bond donors aims to explore these critical interactions further, potentially leading to compounds with altered affinity or specificity. mdpi.com

Correlation of Structural Attributes with Anti-Mycobacterial Potency (MIC₉₀)

The anti-mycobacterial potency of diarylquinoline compounds, measured as the minimum inhibitory concentration required to inhibit 90% of growth (MIC₉₀), is strongly correlated with specific structural attributes.

A primary factor influencing potency is lipophilicity. For a range of analogs with substitutions at the 6-position of the quinoline ring, a positive correlation was observed between potency and lipophilicity. researchgate.net However, this trend is not absolute. The 6-cyano analogs are a notable exception, demonstrating that it is possible to reduce lipophilicity (clogP from 7.25 for 6-Br to 6.17 for 6-CN) with only a modest impact on MIC₉₀ (from 0.03 µg/mL to 0.12 µg/mL). acs.orgnih.gov

Modification of the C-ring from naphthalene to various bicyclic heterocycles also shows a clear link between structure and potency. nih.govnih.gov There appears to be a threshold for lipophilicity, with a clogP of around 5.0 being the lower limit for retaining high potency against M. tuberculosis. ucl.ac.uknih.gov The introduction of pyridine rings at the C-ring, as seen in TBAJ-587 and TBAJ-876, not only maintains but can even improve potency (MIC₉₀ of 0.006 and 0.004 µg/mL, respectively) compared to Bedaquiline (MIC₉₀ ~0.04 µg/mL), while successfully lowering lipophilicity. nih.gov This demonstrates that heteroatom incorporation can favorably modulate both potency and physicochemical properties. nih.gov

Influence of Lipophilicity (clogP) on Biological Activity

Bedaquiline is characterized by its extremely high lipophilicity, with a calculated logP (clogP) of 7.25. nih.govauckland.ac.nzrhhz.net This property is linked to several pharmacological challenges, including a very long plasma half-life, a risk of phospholipidosis, and potential drug insolubility. nih.govrhhz.net Consequently, a primary focus of analogue design has been to reduce lipophilicity while maintaining potent antimycobacterial activity.

Research into structure-activity relationships (SAR) has demonstrated a broad positive correlation between the lipophilicity of diarylquinoline analogues and their in vitro inhibitory activity against Mycobacterium tuberculosis. semanticscholar.orgsemanticscholar.org This has been attributed to the highly lipophilic nature of the mycobacterial cell wall. semanticscholar.org However, studies have successfully developed analogues with significantly reduced lipophilicity that retain high potency. For instance, replacing the naphthalene 'C-unit' of bedaquiline with various bicyclic heterocycles or substituted pyridyls has produced compounds with clogP values as low as 2.98. nih.gov

While reducing lipophilicity often leads to a slight decrease in potency, a balance can be achieved. nih.gov Studies exploring a wide range of analogues suggest an approximate lower clogP limit of 5.0 is necessary to retain potent inhibitory activity (MIC₉₀) against M. tuberculosis in culture. nih.govsemanticscholar.org A key modification involves replacing the 6-bromo (Br) substituent on the quinoline 'A-ring' with a more hydrophilic 6-cyano (CN) group. acs.orgresearchgate.net This single substitution can provide a substantial reduction in lipophilicity with only a modest impact on the minimum inhibitory concentration (MIC), making it a valuable tool in the design of safer bedaquiline analogues. acs.orgresearchgate.net

Table 1: Influence of Lipophilicity (clogP) on Anti-M.tb Activity for Selected Bedaquiline Analogues
CompoundKey Structural ModificationclogPMIC (μg/mL) vs M.tb H37RvReference
BedaquilineParent Compound (6-Br, Naphthalene C-unit)7.250.06 nih.govrhhz.net
6-CN Analogue6-Cyano substitution on A-ring~6.0~0.12 acs.orgresearchgate.net
TBAJ-5872,6-dimethoxy pyridine C-unit5.80.006 nih.govbiorxiv.org
TBAJ-8762,6-dimethoxy pyridine C-unit5.150.004 nih.govbiorxiv.org

In Vitro Heme Oxidation and hERG Channel Inhibition in Analogues for Comparative SAR

A significant liability of Bedaquiline HCl is its potent inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is associated with a risk of cardiac QT interval prolongation. nih.govauckland.ac.nzacs.orgnih.gov The half-maximal inhibitory concentration (IC₅₀) for hERG inhibition by bedaquiline is approximately 1.6 µM. nih.govbiorxiv.org This has been a major driver in the search for second-generation diarylquinolines with an improved cardiovascular safety profile. rhhz.netnih.gov

Comparative SAR studies have evaluated numerous analogues for their hERG liability. nih.gov While many modifications aimed at reducing lipophilicity were explored, there was no simple structural feature that consistently predicted reduced hERG inhibition among early analogues. nih.govsemanticscholar.org However, a breakthrough was achieved by modifying the 'C-unit' of the diarylquinoline scaffold. mdpi.com Specifically, replacing the naphthalene ring of bedaquiline with a 3,5-dialkoxy-4-pyridyl group was found to retain high antitubercular activity while significantly decreasing hERG channel inhibition. mdpi.com

Preclinical Pharmacological Characterization of Bedaquiline Hcl

In Vitro Antimycobacterial Activity Studies

Activity against Mycobacterium tuberculosis (e.g., H37Rv strain)

Bedaquiline (B32110) HCl demonstrates potent in vitro bactericidal activity against Mycobacterium tuberculosis, including both drug-susceptible and multidrug-resistant (MDR) strains. nih.govoup.comnih.gov Its unique mechanism of action, which involves the inhibition of the proton pump of mycobacterial adenosine (B11128) triphosphate (ATP) synthase, distinguishes it from other quinolone antibiotics. nih.govnih.gov This means that resistance to fluoroquinolones does not confer resistance to bedaquiline. nih.gov Studies have shown that bedaquiline's effectiveness against M. tuberculosis is not affected by pre-existing resistance to other anti-tuberculosis drugs such as isoniazid (B1672263), rifampicin (B610482), ethambutol, and moxifloxacin (B1663623). nih.gov

The reference strain M. tuberculosis H37Rv is consistently susceptible to bedaquiline in laboratory tests. oup.complos.org Quality control experiments have established a reliable range for the minimum inhibitory concentration (MIC) of bedaquiline against the H37Rv strain, typically between 0.125 and 0.50 mg/L in the MGIT 960 system. oup.com This provides a benchmark for assessing the susceptibility of clinical isolates.

Susceptibility of Log-Phase and Non-Replicating Bacilli

A significant feature of bedaquiline is its activity against both actively replicating and non-replicating (dormant) mycobacteria. nih.govmdpi.com This is crucial for treating latent tuberculosis infections, where bacilli are in a low-energy, non-replicating state. nih.govnih.gov Bedaquiline's ability to target ATP synthase, an essential enzyme even in dormant states, allows it to sterilize latent infections. nih.govfrontiersin.org One study demonstrated that bedaquiline could inhibit dormant cells in a model of latent TB infection at low concentrations. nih.gov

In vitro models of dormancy, such as the Wayne hypoxia model, have confirmed bedaquiline's efficacy against non-replicating bacilli. mdpi.com A killing kinetic study showed that the compound could completely sterilize dormant bacilli in this model after 14 days. mdpi.com While ATP synthase is downregulated in latent states compared to actively replicating bacteria, it remains essential for survival, making it a viable target for bedaquiline. frontiersin.orgmdpi.com

Efficacy against Nontuberculous Mycobacteria (NTM)

Bedaquiline has demonstrated a broad spectrum of antimycobacterial activity, including against various nontuberculous mycobacteria (NTM) species. nih.govoup.comnih.gov

M. smegmatis : Bedaquiline was initially identified from a screen against Mycobacterium smegmatis. nih.govasm.org This non-pathogenic, fast-growing species is often used as a model organism in mycobacterial research. asm.org The minimum inhibitory concentration (MIC) for M. smegmatis has been well-established and is used for quality control in susceptibility testing. nih.gov

M. abscessus : Bedaquiline shows promise for treating infections caused by the Mycobacterium abscessus complex, which are notoriously difficult to treat due to intrinsic multidrug resistance. ersnet.orgmdpi.com It exhibits potent and consistent activity across various isolates, including those that form biofilms. mdpi.com However, some studies suggest that its effect against M. abscessus is primarily bacteriostatic when used as monotherapy. mdpi.comnih.gov

M. avium : Bedaquiline exhibits strong in vitro activity against Mycobacterium avium complex (MAC) isolates. ersnet.orgasm.orgasm.org Studies have reported low MIC values for both M. avium and M. intracellulare. oup.comersnet.org For M. avium, MIC values are often slightly higher than those for M. intracellulare. ersnet.org

Minimal Inhibitory Concentration (MIC) Determinations

The minimal inhibitory concentration (MIC) is a critical measure of a drug's in vitro potency. For bedaquiline, MIC values are determined using methods like broth microdilution. nih.govkoreamed.org

Several factors can influence bedaquiline MIC results, including the inoculum size, pH of the culture medium, and the type of labware used. nih.govresearchgate.net To ensure reproducible results, standardized conditions are recommended, such as using polystyrene plates or tubes, a pH of 7, and a specific concentration of Tween 80. nih.gov

Mycobacterium SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
M. tuberculosis H37Rv0.015–0.120.06N/A
M. abscessus complex0.008–0.50.060.12
M. avium0.03–0.120.0316
M. intracellulare0.015–0.120.0070.06
M. smegmatis0.004–0.015N/AN/A

Data sourced from multiple studies and may represent a range of findings. asm.orgasm.orgresearchgate.netnih.gov

Time-Kill Kinetics

Time-kill kinetic studies assess the rate at which an antimicrobial agent kills a bacterial population over time. For M. tuberculosis, bedaquiline exhibits a delayed bactericidal effect. nih.gov While it rapidly depletes cellular ATP levels, significant killing is often observed after several days of exposure. nih.govresearchgate.net Even at high concentrations, there is an initial period of limited bactericidal activity. nih.gov

Against M. abscessus, time-kill assays have shown that bedaquiline monotherapy can initially inhibit growth, but regrowth may occur over time, suggesting a bacteriostatic rather than bactericidal effect in some contexts. nih.govasm.org However, when combined with other agents, its efficacy can be enhanced. asm.org

In Vivo Animal Model Studies (e.g., mice, guinea pigs)

Animal models are essential for evaluating the in vivo efficacy of new drug candidates. Mice are the most commonly used animal model for tuberculosis drug development. frontiersin.org Bedaquiline has been extensively studied in various mouse models, including those that mimic active and latent tuberculosis infections. nih.govasm.org These studies have consistently demonstrated its potent activity in reducing bacterial load in the lungs. asm.org

The guinea pig model has also been instrumental in demonstrating the effectiveness of bedaquiline. asm.orgasm.org This model is considered a gold standard for testing new drug regimens. asm.org Early studies in guinea pigs provided the first evidence that bedaquiline could significantly shorten the duration of tuberculosis therapy when combined with conventional drugs. asm.org

Bactericidal Activity in Infected Animal Models

Bedaquiline HCl (BDQ) has demonstrated significant bactericidal activity in various preclinical animal models of tuberculosis (TB). europa.eu In studies using BALB/c mice infected with Mycobacterium tuberculosis, bedaquiline administered as a monotherapy was highly effective, showing a progressive increase in activity over time. nih.govacs.org Treatment resulted in a substantial reduction in bacterial load in the lungs. nih.govacs.org For instance, after four weeks of treatment, a 3.1 log₁₀ CFU reduction was observed with a 10 mg/kg dose, and a 4.1 log₁₀ CFU reduction was seen with a 25 mg/kg dose. nih.govacs.org

The bactericidal effects of bedaquiline have also been evaluated in C3HeB/FeJ mice, a model that develops caseous necrotic lung lesions similar to those seen in human TB. nih.govacs.org In this model, the treatment response to bedaquiline was found to be heterogeneous, with a distinction between a responsive and a less-responsive bacterial subpopulation within the lesions. nih.govacs.org While the 10 mg/kg dose was only bacteriostatic against the less-responsive subpopulation, the 25 mg/kg dose demonstrated activity against bacteria in all mice, indicating a dose-dependent effect within these complex lesions. acs.org

Beyond M. tuberculosis, bedaquiline's bactericidal activity has been assessed against other mycobacteria. In a mouse model of chronic Mycobacterium avium lung infection, bedaquiline monotherapy reduced the bacterial lung burden, although at a slower rate compared to combination regimens. asm.org

Table 1: Bactericidal Activity of Bedaquiline Monotherapy in Mouse Models

Animal Model Bacterial Strain Treatment Duration CFU Reduction (log₁₀) in Lungs Source
BALB/c Mice M. tuberculosis 4 Weeks 3.1 nih.govacs.org
BALB/c Mice M. tuberculosis 4 Weeks 4.1 nih.govacs.org
C3HeB/FeJ Mice M. tuberculosis 8 Weeks Bacteriostatic to bactericidal (heterogeneous response) acs.org

Sterilizing Activity in Animal Models

The sterilizing activity of bedaquiline, its ability to kill persistent, non-replicating bacteria and prevent disease relapse, has been a key finding in preclinical studies. europa.eunih.gov Animal models have been crucial in demonstrating its potential to shorten treatment duration. nih.gov In a paucibacillary mouse model of latent tuberculosis infection (LTBI), three months of daily, orally administered bedaquiline showed sterilizing activity that was equivalent or superior to standard LTBI treatment regimens. nih.gov

In treatment models of active TB, bedaquiline-containing regimens have shown remarkable sterilizing effects. nih.govbiorxiv.org For example, in BALB/c mice, a combination of bedaquiline and pyrazinamide (B1679903) prevented relapse in 100% of mice treated for three months. nih.gov The addition of pyrazinamide to a regimen of bedaquiline, pretomanid (B1679085), and linezolid (B1675486) also significantly enhanced sterilizing activity in mouse models. asm.org

Studies comparing bedaquiline to next-generation diarylquinolines have further highlighted its sterilizing role. Replacing bedaquiline with TBAJ-587 in a combination regimen significantly reduced the proportion of mice relapsing after two months of treatment, demonstrating the potent sterilizing potential of the diarylquinoline class. asm.orgresearchgate.net

Table 2: Sterilizing Activity (Relapse Studies) of Bedaquiline-Containing Regimens in Mouse Models

Animal Model Regimen Treatment Duration Outcome Source
BALB/c Mice Bedaquiline + Pyrazinamide 3 Months 0% relapse nih.gov
BALB/c Mice Bedaquiline + Pretomanid + Linezolid (BPaL) 2 Months Relapse observed (serves as baseline for comparison) asm.org
BALB/c Mice TBAJ-587 + Pretomanid + Linezolid 2 Months Significantly lower relapse rate than BPaL asm.org
BALB/c Mice BPaL + Pyrazinamide 4 Weeks Lower lung CFU count compared to BPaL asm.org

Assessment of Combination Regimens in Animal Models

The efficacy of bedaquiline is most pronounced when used in combination regimens, a cornerstone of tuberculosis therapy to enhance efficacy and prevent resistance. nih.govacs.org Preclinical animal models have been instrumental in identifying and evaluating potent bedaquiline-based combinations. asm.org

A widely studied combination is bedaquiline and pyrazinamide (PZA). In Swiss and BALB/c mice, this two-drug combination demonstrated bactericidal activity superior to the standard first-line regimen and resulted in a 4.1 log₁₀ CFU reduction after four weeks of treatment in BALB/c mice. nih.govacs.org

Other novel combinations have also shown promise in mouse models. A regimen of bedaquiline, pyrazinamide, and moxifloxacin (BZM) significantly reduced lung CFU counts and relapse rates in BALB/c mice compared to a rifapentine-based standard. researchgate.net The addition of rifabutin (B1679326) to the BZM backbone further increased its sterilizing activity. researchgate.net In a model for M. avium infection, a triple-drug regimen of bedaquiline, clarithromycin, and clofazimine (B1669197) was highly bactericidal, achieving a 3.3 log₁₀ CFU reduction in the lung. asm.org

Synergy and Combination Studies with Other Antimicrobials

The interaction of bedaquiline with other antimicrobial agents is a critical aspect of its pharmacological profile, with studies revealing synergistic, additive, and even antagonistic effects depending on the combination and the target pathogen.

A significant synergistic relationship has been consistently observed between bedaquiline and pyrazinamide (PZA) in preclinical models. nih.govacs.org This synergy is considered a key factor in the potent sterilizing activity of regimens containing both drugs. nih.gov Research suggests that bedaquiline may potentiate the activity of PZA by affecting the host macrophage, specifically by increasing lysosomal acidification, which enhances the effect of PZA. elifesciences.org

In contrast, studies examining interactions with first-line anti-TB drugs have not found evidence of synergy. One study reported that bedaquiline did not potentiate the activity of ethambutol, isoniazid, or rifampicin in either liquid culture or within infected macrophages. elifesciences.org When assessing the BPaL (bedaquiline-pretomanid-linezolid) regimen in a murine model, the interaction between bedaquiline and pretomanid was found to be subadditive (antagonistic) regarding the reduction of bacterial load (CFU). asm.org

Against different mycobacterial species, the interactions can vary. For Mycobacterium abscessus, bedaquiline was found to be antagonistic with β-lactam antibiotics like imipenem (B608078) and cefoxitin. researchgate.net Bedaquiline, an ATP synthase inhibitor, was shown to suppress a lethal ATP burst induced by the β-lactams, thereby eliminating their bactericidal activity. researchgate.net Conversely, against M. abscessus, synergy has been noted between bedaquiline and the non-traditional antibiotic thioridazine. biorxiv.org

Molecular Mechanisms of Resistance to Bedaquiline Hcl

Target-Based Resistance Mechanisms

Target-based resistance to Bedaquiline (B32110) involves genetic alterations in the gene that codes for its molecular target, the F1F0-ATP synthase. frontiersin.org This enzyme is crucial for energy production in Mtb. Mutations in this target prevent the drug from binding effectively, thereby allowing the bacterium to survive. frontiersin.org

The primary target of Bedaquiline is the c-subunit of the F1F0-ATP synthase, which is encoded by the atpE gene. asm.orgfrontiersin.org Mutations within this gene are a direct cause of resistance. These mutations are typically associated with high levels of Bedaquiline resistance, with Minimum Inhibitory Concentration (MIC) values often increasing 10- to 128-fold. frontiersin.orgfrontiersin.org However, atpE mutations are identified less frequently in clinical isolates compared to non-target-based mechanisms. asm.orgup.ac.za

Several specific point mutations within the atpE gene have been identified in both in vitro studies and clinical isolates. Research has identified various substitutions associated with resistance, including D28N, A28V, A28P, G61A, E61D, A63P, A63V, and I66M. frontiersin.orgup.ac.zaoup.comnih.gov While these mutations confer significant resistance, their prevalence in resistant clinical isolates remains relatively low. up.ac.za For instance, in one study, atpE mutations were found in only about 30% of in vitro-selected mutants. oup.com Another analysis of resistant isolates from patients found atpE substitutions in 4 out of 8 cases. nih.gov

GeneSpecific MutationEffect on ResistanceSource
atpEA28V, A28P, G61A, A63P, I66MHigh-level resistance (10-128 fold MIC increase) frontiersin.org
atpED28N, A63VAssociated with increased BDQ MICs in clinical isolates oup.comnih.gov
atpEE61D, I66MFound in resistant clinical isolates nih.gov
atpED28GDoes not confer resistance up.ac.za

Mutations in the atpE gene confer resistance by directly altering the structure of the Bedaquiline binding site on the ATP synthase c-subunit. oup.complos.org This prevents the drug from binding to its target, thereby preserving the enzyme's function of proton translocation and ATP synthesis. frontiersin.orgoup.com Computational analyses have confirmed that resistance-associated variants are predominantly located within the drug-binding pocket. nih.govplos.org These mutations disrupt key interactions between Bedaquiline and the enzyme, leading to a significant reduction in binding affinity. nih.govplos.org For example, residues like Asp28 are situated at the base of the binding pocket, and mutations at this position can severely disrupt drug interaction. up.ac.zanih.gov In contrast, mutations located further from the binding site are less likely to confer resistance. plos.org

Mutations in atpE Gene (Subunit c of ATP Synthase)

Efflux Pump-Mediated Resistance

The most common mechanism of Bedaquiline resistance observed in clinical settings is not due to target modification but rather to the increased activity of a bacterial efflux pump. asm.orgpnas.org This system actively expels Bedaquiline from the mycobacterial cell, lowering its intracellular concentration to sub-therapeutic levels.

The efflux pump responsible for this form of resistance is the MmpS5-MmpL5 system. plos.orgbiorxiv.org MmpL5 (Rv0676c) is a transmembrane transporter from the Resistance-Nodulation-Cell Division (RND) family, which forms a complex with the MmpS5 (Rv0677c) protein. pnas.orgplos.org The MmpS5-MmpL5 pump is not only capable of exporting Bedaquiline but also confers low-level cross-resistance to the related drug clofazimine (B1669197). oup.complos.org Studies have shown that for the pump to be effective in conferring resistance, both mmpS5 and mmpL5 must be overexpressed together. asm.orgplos.org The upregulation of this efflux system is the predominant cause of clinical Bedaquiline resistance. pnas.orgbiorxiv.org

The expression of the mmpS5-mmpL5 operon is controlled by a transcriptional repressor protein encoded by the Rv0678 gene. frontiersin.orgoup.com Under normal conditions, this repressor, also known as MmpR, binds to the promoter region of the operon and suppresses its transcription. up.ac.za

Resistance arises from mutations in the Rv0678 gene that lead to a non-functional repressor protein. frontiersin.orgoup.com These mutations can include single nucleotide variations, insertions, or deletions that result in frameshifts or premature stop codons. frontiersin.org The loss of functional Rv0678 protein leads to the de-repression and subsequent upregulation of the MmpS5-MmpL5 efflux pump. asm.orgfrontiersin.org This overexpression results in the efficient removal of Bedaquiline from the cell, causing low- to moderate-level resistance (typically a 2- to 8-fold increase in MIC). frontiersin.orgoup.com Mutations in Rv0678 are the most frequently identified genetic determinant of Bedaquiline resistance in clinical Mtb isolates. frontiersin.orgasm.org

GeneFunctionEffect of MutationResulting Resistance LevelSource
Rv0678Transcriptional repressor of MmpS5-MmpL5Loss of function, leading to pump upregulationLow-level BDQ resistance (2-8 fold MIC increase) frontiersin.orgfrontiersin.orgoup.com
pepQPutative Xaa-Pro aminopeptidaseAssociated with reduced susceptibilityLow-level BDQ resistance asm.orgoup.com
Rv1979cUnknown, implicated in resistanceAssociation with resistance is uncertainUnclear benthamdirect.complos.orgmsf.org

In addition to the well-established roles of atpE and Rv0678, mutations in other genes have been implicated in Bedaquiline resistance, although the evidence is less definitive.

The gene Rv1979c has also been suggested as a potential contributor to Bedaquiline resistance. benthamdirect.complos.org However, the evidence is conflicting. Some studies have found mutations in Rv1979c in resistant isolates, but others have failed to establish a clear association between variants in this gene and phenotypic resistance. benthamdirect.commsf.org A Bayesian analysis of expert opinions and phenotypic data indicated significant uncertainty regarding the role of Rv1979c in conferring resistance. plos.orgplos.org

Cross-Resistance with Other Diarylquinolines and Antimicrobials (e.g., Clofazimine)

A significant concern in the clinical use of bedaquiline is the development of cross-resistance with other antimicrobials, most notably clofazimine. frontiersin.org This phenomenon is primarily linked to the non-target-based resistance mechanism involving the MmpS5-MmpL5 efflux pump. plos.org Since both bedaquiline and clofazimine are substrates for this efflux pump, mutations in the Rv0678 gene that lead to its upregulation can confer resistance to both drugs. oup.comfrontiersin.org

Studies have shown that mutations in Rv0678 can lead to 2- to 8-fold increases in the minimum inhibitory concentrations (MICs) for both bedaquiline and clofazimine. frontiersin.org This cross-resistance is a critical consideration in designing treatment regimens for MDR-TB, as the prior use of clofazimine could potentially select for mutations that also confer resistance to bedaquiline, even before the patient has been exposed to it. frontiersin.org In fact, Rv0678 mutations have been identified in patients with MDR-TB who had not previously been treated with either bedaquiline or clofazimine. oup.com

While significant cross-resistance is observed with clofazimine, bedaquiline has not shown cross-resistance with first-line anti-TB drugs such as rifampicin (B610482), isoniazid (B1672263), pyrazinamide (B1679903), and ethambutol, or with other second-line drugs like amikacin (B45834) and moxifloxacin (B1663623). oup.com However, there has been a documented case of a patient with MDR-TB who was resistant to both bedaquiline and clofazimine and subsequently developed resistance to delamanid (B1670213), another diarylquinoline. oup.com

Genetic Basis of Resistance Development in in vitro Mutants

In vitro studies have been instrumental in elucidating the genetic basis of bedaquiline resistance. Laboratory-generated resistant mutants of M. tuberculosis have consistently shown mutations in the atpE and Rv0678 genes. nih.gov

Mutations in the atpE gene are typically associated with high-level resistance to bedaquiline. frontiersin.org Studies have identified specific mutations within this gene, such as A63P and I66M, in bedaquiline-resistant mutants. mdpi.com The frequency of these mutations, however, appears to be relatively low in clinical isolates. nih.gov One study found that the rate of mutations leading to high-level bedaquiline resistance decreased as the drug concentration increased. oup.com

Mutations in the Rv0678 gene are more frequently observed in in vitro-selected mutants and are associated with low-level resistance. frontiersin.org A wide array of mutations have been identified throughout the Rv0678 gene in resistant isolates. frontiersin.org These mutations often result in a non-functional repressor protein, leading to the overexpression of the MmpS5-MmpL5 efflux pump. frontiersin.org

Interestingly, some in vitro studies have also identified mutations in other genes. For instance, one study reported a high prevalence of a mutation in the glpK gene in isolated bedaquiline-resistant mutants, suggesting its potential role in resistance. frontiersin.org Another study identified mutations in the pepQ gene in mutants exposed to bedaquiline, which conferred low-level resistance. oup.com

The table below summarizes key genes and mutations associated with bedaquiline resistance identified in in vitro studies.

GeneFunctionLevel of ResistanceAssociated Mutations
atpEEncodes subunit c of ATP synthase (drug target)HighA28V, A28P, G61A, A63P, I66M frontiersin.orgmdpi.com
Rv0678Transcriptional repressor of MmpS5-MmpL5 efflux pumpLowVarious frameshift and point mutations frontiersin.org
pepQPutative proline aminopeptidaseLowNot specified oup.comnih.gov
glpKGlycerol kinaseNot specifiedG572 insertion frontiersin.org

Advanced Analytical Methodologies for Bedaquiline Hcl

Chromatographic Techniques for Quantification and Purity Analysis

Chromatography is a cornerstone of pharmaceutical analysis, offering powerful separation capabilities. For Bedaquiline (B32110) HCl, various chromatographic techniques have been developed to provide high sensitivity, specificity, and accuracy in its determination.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) mode, is a widely used technique for the analysis of Bedaquiline. pharmainfo.inresearchgate.net These methods are valued for their ability to separate Bedaquiline from its impurities and degradation products. thieme-connect.com Researchers have developed several RP-HPLC methods utilizing different stationary phases, mobile phase compositions, and detectors to achieve optimal separation and quantification. pharmainfo.inresearchgate.net

A common approach involves using a C18 column as the stationary phase due to its versatility and effectiveness in separating moderately polar compounds like Bedaquiline. pharmainfo.inbiomedpharmajournal.orgamazonaws.com The mobile phase typically consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like methanol (B129727) or acetonitrile (B52724). pharmainfo.inthieme-connect.comamazonaws.com The pH of the buffer and the ratio of the organic to aqueous phase are critical parameters that are optimized to achieve a good peak shape and a short retention time. pharmainfo.inamazonaws.com For instance, one method successfully used a mobile phase of 10mM Ammonium acetate and methanol (15:85 v/v) with the pH adjusted to 4.5, resulting in a retention time of approximately 3.225 minutes. amazonaws.comamazonaws.com Another method employed a mix of sodium acetate buffer and methyl alcohol (70:30) with a retention time of 5.4 minutes. researchgate.netbiomedpharmajournal.org Detection is commonly performed using a UV detector, with wavelengths set at points of significant absorbance for Bedaquiline, such as 224 nm, 232 nm, or 242 nm. pharmainfo.inthieme-connect.comamazonaws.com

Table 1: Examples of HPLC Methods for Bedaquiline Analysis

Stationary Phase Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm) Retention Time (min) Linearity Range (µg/mL) Reference
Thermo C18 (250mm x 4.6mm, 5.0µm) 10mM Ammonium acetate: Methanol (15:85 v/v), pH 4.5 1.0 232 3.225 5-25 amazonaws.comamazonaws.comresearchgate.net
C18 Column Buffer (sodium acetate): Methyl alcohol (70:30) 1.0 240 5.4 5-25 researchgate.netbiomedpharmajournal.org
C18 Column (150mm × 4.6 mm, 3.5µm) Acetonitrile: 0.1% Trifluoroacetic acid (50:50) 1.0 242 2.27 30-180 pharmainfo.inresearchgate.netpnrjournal.com
Not Specified Methanol, 0.01mol/L KH2PO4, and 0.01 mol/L K2HPO4 (pH = 4.1) 1.0 224 Not Specified 0.20-10.08 thieme-connect.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in significantly faster analysis times, improved resolution, and enhanced sensitivity. While specific UPLC methods for Bedaquiline HCl are less frequently detailed in the cited literature, the principles are an extension of HPLC. An easy, efficient, and precise reverse‐phase ultrafast liquid chromatography (RP‐UFLC) method was developed to validate the free base of the antitubercular medication Bedaquiline. researchgate.net The advantages of UPLC, such as reduced solvent consumption and quicker run times, make it a highly suitable and efficient technique for the high-throughput analysis of Bedaquiline in quality control settings.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For applications requiring very high sensitivity and selectivity, such as the quantification of Bedaquiline and its metabolites in biological matrices like plasma, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. researchgate.netnih.gov This technique couples the superior separation capabilities of liquid chromatography with the powerful detection and structural elucidation abilities of tandem mass spectrometry. nih.govnih.gov

LC-MS/MS methods for Bedaquiline often involve a sample preparation step, such as liquid-liquid extraction or solid-phase extraction, to isolate the analyte from the complex biological matrix. nih.govnih.gov For instance, a method for analyzing human plasma used liquid-liquid extraction with methyl tertiary butyl ether (MTBE). nih.gov The chromatographic separation is typically achieved on a C18 column. researchgate.netnih.gov The mass spectrometer, usually a triple quadrupole, is operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard. nih.govnih.gov Electrospray ionization (ESI) is a commonly used ionization source. researchgate.netnih.gov These methods can achieve very low limits of quantification, often in the low ng/mL range, making them ideal for pharmacokinetic studies. nih.gov

Table 2: Examples of LC-MS/MS Methods for Bedaquiline Analysis

Matrix Extraction Method Chromatographic System Mass Spectrometer Ionization Mode Linearity Range (ng/mL) Reference
Human Plasma Liquid-Liquid Extraction (MTBE) Zodiac C18 column (50 x 4.6 mm, 5 µm); Mobile Phase: Methanol and 5 mM ammonium formate (B1220265) in 0.1% formic acid (90:10, v/v) Triple Quadrupole ESI, MRM Mode 5-1800 researchgate.netnih.gov
Dried Blood Spots Solid-Phase Extraction Two LC-MS/MS systems for polar and non-polar compounds Sciex API3200 and API5500 Triple Quadrupole ESI, MRM Mode Not Specified nih.gov

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the quantification and purity assessment of Bedaquiline. researchgate.netbiomedpharmajournal.org It offers advantages such as simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. rjptonline.org For Bedaquiline analysis, HPTLC methods typically use pre-coated silica (B1680970) gel 60 F254 plates as the stationary phase. rjptonline.orgrjptonline.org

The separation is achieved by developing the plate in a chamber containing a suitable mobile phase. Various solvent systems have been reported, including a mixture of ethanol, chloroform, and toluene (B28343) (6:3.5:0.5 v/v/v) and another using acetonitrile and ethyl acetate (7:3 v/v). researchgate.netbiomedpharmajournal.orgrjptonline.org After development, the plate is dried, and densitometric scanning is performed at a specific wavelength (e.g., 229 nm or 240 nm) to quantify the separated Bedaquiline band. biomedpharmajournal.orgrjptonline.orgrjptonline.org The method's performance is assessed by the retardation factor (Rf) of the analyte spot. rjptonline.org

Table 3: Examples of HPTLC Methods for Bedaquiline Analysis

Stationary Phase Mobile Phase Detection Wavelength (nm) Rf Value Linearity Range Reference
Silica gel 60 F254 Ethanol:Chloroform:Toluene (6:3.5:0.5) 240 Not Specified 100-300 µg/mL researchgate.netbiomedpharmajournal.orgresearchgate.net
Silica gel 60 F254 Acetonitrile:Ethyl Acetate (7:3 v/v) 229 0.53 ± 0.01 200-1000 ng/band rjptonline.orgrjptonline.org

Spectroscopic Techniques (e.g., UV-Vis Spectrophotometry)

UV-Visible spectrophotometry is a simple, rapid, and cost-effective technique used for the quantitative estimation of Bedaquiline in bulk and pharmaceutical dosage forms. biomedpharmajournal.orgamazonaws.com The method is based on the principle that the drug absorbs UV radiation at a specific wavelength, and the amount of absorption is directly proportional to its concentration.

To perform the analysis, a solution of Bedaquiline is prepared in a suitable solvent, typically methanol or acetonitrile. biomedpharmajournal.orgamazonaws.com The solution is then scanned across a UV-Visible range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). amazonaws.comjgtps.com For Bedaquiline, λmax has been reported at various wavelengths, including 240 nm, 285 nm, and within the 265-295 nm range for area under the curve (AUC) methods. biomedpharmajournal.orgamazonaws.com A calibration curve is constructed by plotting absorbance versus concentration, which is then used to determine the concentration of unknown samples. biomedpharmajournal.orgamazonaws.com

Table 4: Examples of UV-Vis Spectrophotometry Methods for Bedaquiline Analysis

Solvent Wavelength (λmax) Linearity Range (µg/mL) Reference
Methanol 240 nm 8-40 researchgate.netbiomedpharmajournal.org
Acetonitrile 285 nm 15-75 amazonaws.com
Acetonitrile 265-295 nm (AUC) 15-75 amazonaws.com

Method Validation Parameters

Validation is a critical process that confirms an analytical method is suitable for its intended purpose. For this compound, analytical methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure they are reliable, reproducible, and accurate. pharmainfo.inbiomedpharmajournal.orgamazonaws.com The key validation parameters include:

Specificity: This ensures that the analytical signal is solely from the analyte of interest (Bedaquiline) without interference from other components like impurities, degradation products, or excipients. pharmainfo.inresearchgate.net Specificity is often assessed in forced degradation studies, where the drug is exposed to stress conditions like acid, base, oxidation, heat, and light. rjptonline.orgthieme-connect.com

Linearity: This establishes that the method's response is directly proportional to the concentration of the analyte over a given range. pharmainfo.inrjptonline.org It is determined by analyzing a series of dilutions and is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should be close to 0.999. pharmainfo.inbiomedpharmajournal.org

Accuracy: This refers to the closeness of the measured value to the true value. It is usually determined by recovery studies, where a known amount of pure drug is added to a sample mixture and the percentage recovery is calculated. pharmainfo.inbiomedpharmajournal.org Good recovery, typically within 98-102%, indicates an accurate method. amazonaws.com

Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the Relative Standard Deviation (RSD) for a series of measurements and includes repeatability (intra-day precision) and intermediate precision (inter-day precision). pharmainfo.inamazonaws.com A low RSD value (typically <2%) indicates good precision. biomedpharmajournal.org

Limit of Detection (LOD): This is the lowest concentration of the analyte that can be detected by the method, but not necessarily quantified with acceptable precision and accuracy. pharmainfo.inamazonaws.com It is often calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 × σ/S). biomedpharmajournal.org

Limit of Quantitation (LOQ): This is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy. pharmainfo.inamazonaws.com It is also calculated from the standard deviation of the response and the slope (LOQ = 10 × σ/S). biomedpharmajournal.org

Robustness: This assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as changes in mobile phase composition, pH, flow rate, or temperature. pharmainfo.in It provides an indication of the method's reliability during normal usage. pharmainfo.inrjptonline.org

Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Several studies have established the linearity of HPLC and HPTLC methods for this compound analysis. For instance, a reverse-phase HPLC (RP-HPLC) method demonstrated linearity in the concentration range of 30-180 µg/mL, with a correlation coefficient (r²) of 0.9999. pnrjournal.comresearchgate.net Another RP-HPLC method showed linearity between 5-25 µg/mL with a correlation coefficient of 0.999. amazonaws.comresearchgate.net A separate study reported a linear range of 10 to 100 μg/mL for their RP-HPLC method. scilit.com Furthermore, a stability-indicating HPLC method was validated with a linearity range of 30.00–180.00 μg/mL. oup.com HPTLC methods have also been shown to be linear, with one study reporting a range of 200-1000 ng/band. rjptonline.orgrjptonline.org

Linearity and Range of Analytical Methods for this compound

Analytical MethodLinearity RangeCorrelation Coefficient (r²)Reference
RP-HPLC30-180 µg/mL0.9999 pnrjournal.comresearchgate.net
RP-HPLC5-25 µg/mL0.999 amazonaws.comresearchgate.net
RP-HPLC10-100 µg/mLNot Specified scilit.com
HPLC30.00–180.00 µg/mL0.998 oup.com
HPLC0.20-10.08 µg/mLNot Specified thieme-connect.com
HPTLC200-1000 ng/bandNot Specified rjptonline.orgrjptonline.org

Accuracy and Precision (Repeatability, Intermediate Precision)

Accuracy refers to the closeness of the test results obtained by the method to the true value. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Repeatability (intra-day precision) assesses precision over a short interval of time with the same analyst and equipment, while intermediate precision assesses the effects of random events on the precision of the analytical procedure within the same laboratory over a longer period.

For this compound, accuracy is often determined by recovery studies at different concentration levels. One RP-HPLC method demonstrated accuracy at 50%, 100%, and 150% of the target concentration, with a %RSD of 0.5. pharmainfo.in Another study reported mean percent recovery between 97.46% and 103.82%. scilit.com An HPTLC method showed a mean recovery of 99.02%. rjptonline.org

Precision is evaluated by calculating the relative standard deviation (%RSD) of a series of measurements. An RP-HPLC method showed intraday precision with %RSD less than 1 for three consecutive days. pharmainfo.in Another study reported a mean RSD of 0.31% for repeatability and 0.48% for intermediate precision. scilit.com For an HPTLC method, the %RSD for intra-day and inter-day precision was found to be within acceptable limits. rjptonline.org

Accuracy and Precision Data for this compound Analysis

Analytical MethodParameterFindingReference
RP-HPLCAccuracy (% Recovery)99.5% (average) oup.com
RP-HPLCAccuracy (% Recovery)Mean percent recovery between 97.46% and 103.82% scilit.com
HPTLCAccuracy (% Recovery)99.02% rjptonline.org
RP-HPLCRepeatability (%RSD)<1 pharmainfo.in
RP-HPLCRepeatability (%RSD)0.31% scilit.com
RP-HPLCIntermediate Precision (%RSD)0.48% scilit.com

Specificity and Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample.

The specificity of analytical methods for this compound is often demonstrated through forced degradation studies. In one study, a known concentration of Bedaquiline was subjected to direct sunlight for 12 hours, and the developed RP-HPLC method was able to specifically determine the analyte without interference from the degradation products. pnrjournal.compharmainfo.in Another study confirmed the specificity of their HPLC method by showing no interference from excipients used in formulations. biomedpharmajournal.org Forced degradation studies under acidic, basic, and oxidative conditions have been used to show that the assay result of this compound was unaffected by the presence of related compounds, confirming the stability-indicating nature of the LC method. thieme-connect.com

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The robustness of an RP-HPLC method for this compound was established by deliberately varying parameters such as the flow rate (±10%), the composition of the organic phase (±10%), and the detection wavelength (±5 nm). pnrjournal.compharmainfo.in The results showed that these changes did not significantly affect the performance of the method. researchgate.net Similarly, for an HPTLC method, robustness was evaluated by making small changes in mobile phase volume (±0.2 mL), saturation time (±2 min), and detection wavelength (±1 nm), with no marked changes observed in the densitograms. rjptonline.org

Robustness Testing Parameters for this compound Analytical Methods

Analytical MethodParameter VariedVariationReference
RP-HPLCFlow Rate±10% (e.g., 0.9 mL/min and 1.1 mL/min for a nominal 1.0 mL/min) pnrjournal.compharmainfo.in
Organic Phase Composition±10% pnrjournal.compharmainfo.in
Wavelength±5 nm pnrjournal.compharmainfo.in
HPTLCMobile Phase Volume±0.2 mL rjptonline.org
Saturation Time±2 min rjptonline.org
Wavelength±1 nm rjptonline.org

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For this compound, various analytical methods have reported a range of LOD and LOQ values, indicating their sensitivity. One RP-HPLC method estimated the LOD and LOQ to be 3 µg/mL and 12 µg/mL, respectively. pnrjournal.compharmainfo.in Another RP-HPLC method reported lower values, with an LOD of 2.6 µg/mL and an LOQ of 7.9 µg/mL. scilit.com A more sensitive HPLC method demonstrated an LOD of 0.0070 µg/mL and an LOQ of 0.0212 µg/mL. researchgate.net An HPTLC method was found to have an LOD of 0.9081 µg/mL and an LOQ of 0.1640 µg/mL. researchgate.net

LOD and LOQ Values for this compound Analytical Methods

Analytical MethodLODLOQReference
RP-HPLC3 µg/mL12 µg/mL pnrjournal.compharmainfo.in
RP-HPLC2.6 µg/mL7.9 µg/mL scilit.com
HPLC0.0070 µg/mL0.0212 µg/mL researchgate.net
HPLC0.3525 µg/mL0.9525 µg/mL amazonaws.com
HPLC0.10 µg/mL0.20 µg/mL thieme-connect.com
HPLC0.05 µg/mL0.15 µg/mL dntb.gov.ua
HPTLC0.9081 µg/mL0.1640 µg/mL researchgate.net

Degradation Product Identification and Characterization

Forced degradation studies are essential to identify potential degradation products of a drug substance, which helps in establishing the stability-indicating nature of analytical methods. Bedaquiline has been subjected to various stress conditions, including acid and base hydrolysis, oxidation, photolytic, and thermal degradation. rjptonline.orgrjptonline.org

Under acidic conditions (e.g., 1 N HCl at 80°C), Bedaquiline was found to degrade significantly, forming multiple degradation products. oup.comresearchgate.net In one study, eight degradation products were formed in an acidic medium. oup.com Another study detected a specific degradation product, A10, under acidic conditions. thieme-connect.com

In alkaline conditions (e.g., 2 N NaOH at 80°C), Bedaquiline also showed degradation, with one study reporting the detection of degradation product A9. thieme-connect.comresearchgate.net

Oxidative degradation, typically using hydrogen peroxide (e.g., 12% H₂O₂ at 80°C), also leads to the formation of degradation products. researchgate.net One study identified degradation product A11 under oxidative stress, while another identified three degradation products. thieme-connect.comresearchgate.net

Photolytic and thermal degradation studies have shown Bedaquiline to be relatively stable under these conditions, with minimal degradation observed. thieme-connect.comresearchgate.net

The characterization of these degradation products is often carried out using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate their chemical structures. oup.comthieme-connect.comresearchgate.net

Summary of Bedaquiline Degradation Studies

Stress ConditionObservationsIdentified Degradation ProductsReference
Acid Hydrolysis (e.g., 1 N HCl, 80°C)Significant degradationDP-A8, A10, and others oup.comthieme-connect.comresearchgate.net
Base Hydrolysis (e.g., 2 N NaOH, 80°C)Degradation observedA9 thieme-connect.comresearchgate.net
Oxidative (e.g., 12% H₂O₂, 80°C)Significant degradationDP-O3, A11, and others oup.comthieme-connect.comresearchgate.net
PhotolyticRelatively stableMinimal degradation thieme-connect.comresearchgate.net
ThermalRelatively stableMinimal degradation thieme-connect.comresearchgate.net

Application in Quality Control and Research Sample Analysis

The validated analytical methods for this compound find extensive application in routine quality control of the bulk drug and its pharmaceutical formulations. researchgate.netrjptonline.org These methods are crucial for ensuring that the drug product meets the required specifications for identity, strength, quality, and purity.

In a research setting, these analytical methodologies are indispensable for a variety of studies. For instance, HPLC methods are used to determine the purity of newly synthesized Bedaquiline salts, such as the hydrochloride, benzoate, malonate, and nicotinate (B505614) salts. mdpi.com They are also employed in pharmacokinetic studies to determine the concentration of Bedaquiline and its metabolites in biological matrices like human plasma. biomedpharmajournal.org Furthermore, these methods are used to assess the physical and chemical stability of Bedaquiline in different solution environments and to evaluate its degradation kinetics. biomedpharmajournal.org The ability to accurately quantify Bedaquiline is also vital for in vitro and in vivo experiments aimed at understanding its mechanism of action and efficacy.

The development of simple, rapid, and accurate analytical methods, such as the RP-HPLC method using a mobile phase of acetonitrile and 0.1% trifluoroacetic acid, facilitates the routine analysis of Bedaquiline in pharmaceutical formulations. pnrjournal.compharmainfo.in These methods support the entire lifecycle of the drug, from development and manufacturing to post-market surveillance.

Preclinical Biotransformation and Metabolic Profiling of Bedaquiline Hcl

Identification of Metabolites in Animal Models (e.g., rat, mouse plasma)

Studies in preclinical animal models, including rats and mice, have identified key circulating metabolites of bedaquiline (B32110). mdpi.comnih.gov Analysis of plasma samples from these models has revealed the presence of metabolic products derived from the parent compound. mdpi.comnih.govresearchgate.net

N-Monodesmethyl Metabolite (M2)

The primary and most significant metabolite of bedaquiline identified in preclinical models is the N-monodesmethyl metabolite, commonly referred to as M2. chemicalbook.inmims.commims.comsreedattha.ac.inldms.org This metabolite is formed through the metabolic process of N-demethylation of the dimethylamino sidechain of bedaquiline. mdpi.com While M2 is a major circulating metabolite, it has been reported to be less potent than the parent compound, with antimycobacterial activity estimated to be 4 to 6-fold lower than bedaquiline. chemicalbook.insreedattha.ac.in The terminal elimination half-life of M2 is approximately 5.5 months, similar to that of bedaquiline, suggesting slow release from peripheral tissues. nih.govgoogle.com

Bis-demethylated Analogue

In addition to the N-monodesmethyl metabolite (M2), a bis-demethylated analogue has also been observed in preclinical animal models, such as rat plasma. mdpi.com This metabolite represents a further stage of demethylation compared to M2, involving the removal of both methyl groups from the dimethylamino sidechain. The identification of this bis-demethylated analogue provides further insight into the extent of demethylation as a metabolic pathway for bedaquiline. mdpi.com

Metabolic Pathways (e.g., Oxidative Metabolism)

Bedaquiline is primarily metabolized through oxidative pathways. nih.gov The main enzyme responsible for the metabolism of bedaquiline is the hepatic cytochrome P450 isoenzyme CYP3A4. chemicalbook.inmims.commims.com This oxidative metabolism leads to the formation of the N-monodesmethyl metabolite (M2). chemicalbook.inmims.commims.comsreedattha.ac.in

In Vitro Metabolism Studies (e.g., with microsomes)

In vitro metabolism studies, particularly those utilizing liver microsomes, have been crucial in understanding the metabolic fate of bedaquiline. Studies using human liver microsomes have shown that the majority of bedaquiline metabolism is attributed to CYP3A4. nih.gov The presence of a CYP3A4 inhibitor like ketoconazole (B1673606) significantly extends the half-life of bedaquiline in these in vitro systems, supporting the role of CYP3A4 as the major metabolizing enzyme. nih.gov In vitro studies with rat liver microsomes have also been conducted to assess the metabolic stability of compounds, including antitubercular agents. scispace.com

Synthetic Studies to Elucidate Metabolite Structures

Synthetic studies play a vital role in unequivocally characterizing the structures of metabolites identified in preclinical studies. mdpi.com Independent synthesis of proposed metabolite structures allows for direct comparison with the metabolites isolated from biological samples, confirming their identities. mdpi.com For example, synthetic efforts have been reported to structurally characterize metabolites, including bis-demethylated analogues, through directed synthesis. mdpi.com These studies often involve multi-step synthetic routes to build the complex structures of the metabolites, confirming the tentative assignments made based on analytical techniques like mass spectrometry. mdpi.com

Theoretical Drug Interactions Involving Bedaquiline Hcl

Mechanistic Basis of Cytochrome P450 Enzyme Interactions

Bedaquiline (B32110) is primarily metabolized through oxidative metabolism, with the cytochrome P450 (CYP) isoenzyme 3A4 playing a major role in the formation of its less-active N-monodesmethyl metabolite (M2). drugbank.comresearchgate.netnih.gov This metabolic pathway is significant for understanding the pharmacokinetics of bedaquiline. Consequently, drugs that modulate CYP3A4 activity have the potential to affect the pharmacokinetics of bedaquiline. oup.com

Inhibition of CYP3A4 Enzyme

In vitro studies indicate that CYP3A4 is the major isoenzyme involved in the metabolism of bedaquiline and the formation of the N-monodesmethyl metabolite (M2). drugbank.com Although other CYP isoenzymes like CYP2C8 and CYP2C19 may also be involved in bedaquiline metabolism, their relevance in vivo is considered lower due to their reduced presence in the liver compared to CYP3A4. oup.com In vitro, bedaquiline itself has not been observed to inhibit CYP isoenzyme activity at clinically relevant concentrations. oup.com

Effects of Strong CYP3A4 Inducers (e.g., Rifampin) on Exposure in Preclinical Models

Strong inducers of CYP3A4, such as rifampin (also known as rifampicin) and rifapentine (B610483), can significantly decrease the systemic exposure of bedaquiline. wikipedia.orgjanssenlabels.comnih.govnih.gov This is because these inducers increase the metabolic activity of CYP3A4, leading to a more rapid breakdown of bedaquiline. nih.gov

In studies involving healthy subjects, coadministration of a single dose of bedaquiline (400 mg) with rifampin (600 mg once daily at steady state) resulted in a substantial decrease in bedaquiline exposure compared to bedaquiline administered alone. oup.com The mean peak plasma concentration (Cmax) of bedaquiline decreased by 40%, and the area under the concentration-time curve (AUC) decreased by 59%. oup.com

Model-based analyses predicting the effect of repeated doses of rifampin or rifapentine on the steady-state pharmacokinetics of bedaquiline and its M2 metabolite suggest that rifamycin (B1679328) co-administration substantially increases bedaquiline clearance. nih.gov Specifically, bedaquiline clearance increased 4.78-fold with rifampicin (B610482) and 3.96-fold with rifapentine. nih.gov Average steady-state concentrations of bedaquiline and M2 are predicted to decrease by 79% and 75% when given with rifampicin or rifapentine, respectively. nih.gov

This reduced exposure to bedaquiline due to strong CYP3A4 induction can potentially decrease its therapeutic effect. wikipedia.orgjanssenlabels.com Therefore, coadministration of bedaquiline with moderate or strong CYP3A4 inducers, including rifamycins (B7979662) (rifampin, rifapentine, and rifabutin) and efavirenz, should be avoided. janssenlabels.comfda.gov

Data Table 1: Effects of Strong CYP3A4 Inducers on Bedaquiline Exposure (Single Dose Bedaquiline 400 mg)

Co-administered DrugBedaquiline Cmax Decrease (%)Bedaquiline AUC Decrease (%)
Rifampin (600 mg daily)4059

Data Table 2: Predicted Effects of Strong CYP3A4 Inducers on Bedaquiline and M2 Steady-State Concentrations

Co-administered DrugPredicted Bedaquiline Steady-State Concentration Decrease (%)Predicted M2 Steady-State Concentration Decrease (%)
Rifampicin7975
Rifapentine7975

Effects of Strong CYP3A4 Inhibitors (e.g., Ketoconazole) on Exposure in Preclinical Models

Conversely, strong inhibitors of CYP3A4 can increase the systemic exposure of bedaquiline by reducing its metabolism. wikipedia.orgjanssenlabels.com This increased exposure may elevate the risk of adverse reactions associated with the drug. wikipedia.orgjanssenlabels.comfda.gov

In a drug interaction study, the short-term coadministration of bedaquiline and ketoconazole (B1673606), a strong CYP3A4 inhibitor, in healthy adults increased the mean bedaquiline exposure (AUC) by 22%. europa.eu Similarly, co-administration of another strong CYP3A4 inhibitor, clarithromycin, with a single dose of bedaquiline increased the mean bedaquiline exposure (AUC) by 14%. europa.eu

While a modest effect of ketoconazole on bedaquiline exposure was observed in one study, it has been suggested that short-term studies with compounds having long half-lives, like bedaquiline, may underestimate the potential effects of chronic coadministration of a metabolic inhibitor. oup.com Due to the long terminal half-life of bedaquiline (5-6 months), steady-state concentrations are not achieved rapidly, potentially masking the full interaction potential in short-term evaluations. oup.comnih.govacs.org

Given the potential for increased systemic exposure and the associated risk of adverse effects, prolonged co-administration of bedaquiline and strong CYP3A4 inhibitors, such as ketoconazole or itraconazole, for more than 14 consecutive days should be avoided unless the benefits clearly outweigh the risks. fda.govnih.gov Close clinical monitoring for bedaquiline-related adverse effects is recommended when such co-therapy is necessary. fda.govnih.gov

Data Table 3: Effects of Strong CYP3A4 Inhibitors on Bedaquiline Exposure (Short-Term Coadministration)

Co-administered DrugBedaquiline AUC Increase (%)
Ketoconazole22 europa.eu
Clarithromycin (with single dose bedaquiline)14 europa.eu

Potential for Interactions with Other Antitubercular Agents (Mechanistic)

Beyond interactions mediated by CYP3A4, the potential for interactions between bedaquiline and other antitubercular agents has been assessed. Studies have evaluated potential interactions with first- and second-line anti-TB drugs, including rifampicin, rifapentine, isoniazid (B1672263), pyrazinamide (B1679903), ethambutol, kanamycin, ofloxacin, and cycloserine. researchgate.netnih.gov

Mechanistically, bedaquiline's primary mode of action is the inhibition of mycobacterial ATP synthase. drugbank.comwikipedia.orgnih.govabcam.com This is a novel mechanism distinct from that of many other antitubercular drugs. drugbank.comoup.comacs.orgnih.gov For example, while bedaquiline is structurally related to fluoroquinolones, it does not affect DNA gyrase, the target of fluoroquinolones. drugbank.comnih.gov This distinct mechanism of action suggests a lower likelihood of direct target-based interactions with drugs affecting different pathways.

Pharmacokinetic studies have indicated that there were no significant pharmacokinetic interactions observed with isoniazid, pyrazinamide, ethambutol, kanamycin, ofloxacin, or cycloserine. nih.gov No dose adjustment of isoniazid or pyrazinamide is required during co-administration with bedaquiline. fda.gov

However, the potential for additive or synergistic effects on QT interval prolongation exists when bedaquiline is co-administered with other drugs known to prolong the QT interval. drugbank.comwikipedia.orgfda.govacs.org This is a distinct type of interaction not directly related to metabolic enzymes but rather to the electrophysiological properties of the heart. While not a pharmacokinetic or direct mechanistic interaction at the level of the Mycobacterium tuberculosis target, it is a critical consideration for co-administration with certain antitubercular agents or other medications.

Furthermore, the development of resistance to bedaquiline in M. tuberculosis can involve efflux-based mutations, which can lead to increased minimum inhibitory concentrations (MICs) of bedaquiline. drugbank.comjanssenlabels.com This suggests a potential for interactions with drugs that might affect these efflux mechanisms, although this is a complex area of resistance development rather than a direct drug-drug interaction in the traditional pharmacokinetic or pharmacodynamic sense.

The concomitant use of delamanid (B1670213) and bedaquiline has shown promising treatment outcomes in the management of MDR TB, particularly for patients with highly resistant strains. chula.ac.th Studies have reported satisfactory results with the simultaneous use of these two drugs as part of a combination therapy. chula.ac.th While both are newer agents for MDR-TB, their distinct mechanisms of action (bedaquiline inhibiting ATP synthase and delamanid inhibiting mycolic acid synthesis) may contribute to their effectiveness in combination.

Emerging Research Directions and Future Compound Development of Bedaquiline Analogs

Exploration of New Drug Targets in Mycobacterial Energy Metabolism

The success of bedaquiline (B32110) has highlighted the mycobacterial energy metabolism pathway as a prime target for new antitubercular drugs. nih.govasm.org Researchers are now actively exploring other components of this pathway to identify novel drug targets.

Key areas of exploration include:

Cytochrome bc1:aa3 complex: This complex is a crucial component of the electron transport chain. Q203 (Telacebec), a clinical-stage drug candidate, targets this complex. nih.govasm.org The functional redundancy between the cytochrome bcc:aa3 and the cytochrome bd oxidase can protect M. tuberculosis from the lethal effects of Q203. embopress.org This has made the cytochrome bd oxidase an attractive target for the development of new drugs. embopress.org

Cytochrome bd oxidase: This alternative terminal oxidase is important for the bacterium's survival under low-oxygen conditions. asm.org The identification of ND-011992 as a cytochrome bd oxidase inhibitor, which works in combination with Q203, demonstrates the potential of dual inhibition of terminal oxidases to eradicate antibiotic-tolerant mycobacteria. embopress.org

Type II NADH dehydrogenases (NDH-2): These enzymes are also part of the electron transport chain and are being investigated as potential drug targets. nih.govembopress.org

Menaquinone synthesis: The biosynthesis of menaquinone, an essential electron carrier, is another pathway being explored for the development of new inhibitors. embopress.org

The rationale behind this expanded target exploration is to develop combination therapies that can overcome potential resistance mechanisms and offer more effective treatment regimens. asm.org

Design of Less Lipophilic and Potentially Enhanced Analogs

While highly effective, bedaquiline's high lipophilicity is associated with a long terminal elimination half-life and potential for tissue accumulation. nih.gov This has spurred efforts to design less lipophilic analogs with improved safety profiles without compromising their potent antitubercular activity.

Strategies for designing these new analogs include:

Modification of the quinoline (B57606) ring (A-ring): Replacing the bromine atom at the 6-position of the quinoline ring with a more hydrophilic cyano (CN) group has been shown to significantly reduce lipophilicity with only a modest impact on the minimum inhibitory concentration (MIC). nih.govresearchgate.net

Modification of the phenyl group (B-ring): Substituting the phenyl group with monoheterocyclic groups like thiophenes, furans, and pyridines has resulted in lower lipophilicity and improved MIC90 values. researchgate.net

Modification of the naphthalene (B1677914) ring (C-ring): Replacing the highly lipophilic naphthalene ring with less lipophilic bicyclic heterocycles has led to a decrease in the calculated logP (clogP) to around 5.0. researchgate.net

Phenylpyridine scaffold: Replacing bedaquiline's quinoline ring with a phenylpyridine scaffold has been shown to retain anti-TB activity. chemistryviews.org Further modifications of the A-, B-, and C-rings in this new scaffold have led to the discovery of potent, less lipophilic compounds with a reduced risk of toxicity. chemistryviews.orgnih.gov

Promising next-generation diarylquinolines like TBAJ-587 and TBAJ-876 have emerged from these efforts. mdpi.comresearchgate.net TBAJ-587, for instance, shows potent activity and an improved safety profile due to reduced affinity for the hERG channel. nih.govasm.org

Table 1: Comparison of Bedaquiline and its Analogs

Compound Key Modification Impact on Lipophilicity Impact on Activity Reference
6-Cyano Analog Replacement of 6-Br on quinoline ring with CN Substantial reduction Modest effect on MIC nih.gov
Phenylpyridine Analog Replacement of quinoline ring with phenylpyridine scaffold Reduced Retained anti-TB activity chemistryviews.org
TBAJ-587 Modifications of B- and C-ring units Less lipophilic Potent anti-tubercular activity, improved safety nih.govmdpi.com
TBAJ-876 Second-generation analog Improved PK and toxicity profile More potent than bedaquiline researchgate.net

Development of Novel Combination Therapies (preclinical)

The development of novel combination therapies involving bedaquiline is a critical area of preclinical research aimed at shortening treatment duration and improving outcomes, especially for drug-resistant TB. tandfonline.comnih.gov

Preclinical studies in mouse models have shown the potential of various bedaquiline-containing combinations:

Bedaquiline, Pretomanid (B1679085), and Linezolid (B1675486) (BPaL): This three-drug regimen has demonstrated significant bactericidal and sterilizing activity, comparable to or better than the standard first-line regimen. asm.org

Bedaquiline, Pretomanid, Moxifloxacin (B1663623), and Pyrazinamide (B1679903) (BPaMZ): This combination has also shown superior bactericidal and sterilizing capacity in preclinical models.

Combinations with new agents: Research is ongoing to evaluate bedaquiline in combination with other new and repurposed drugs. For instance, the combination of bedaquiline, GSK2556286, and TBA-7371 has shown strong bactericidal and sterilizing activity in mice. asm.org The replacement of bedaquiline with the more potent TBAJ-587 in the BPaL regimen has been shown to increase the bactericidal activity. asm.org

These preclinical findings are crucial for informing the design of future clinical trials for novel, all-oral, and shorter treatment regimens for TB.

Understanding of Heteroresistance in Mycobacterial Isolates

Heteroresistance, the coexistence of drug-susceptible and drug-resistant bacterial subpopulations within a single patient, poses a significant challenge to effective TB treatment and the detection of drug resistance. researchgate.netbiorxiv.orgasm.org The emergence of bedaquiline resistance is a growing concern, and understanding the role of heteroresistance is crucial. asm.orgasm.org

Key findings related to bedaquiline heteroresistance include:

Prevalence: Studies have reported bedaquiline heteroresistance in a significant percentage of M. tuberculosis isolates, particularly in patients who have been previously treated. asm.orgasm.org

Genetic basis: Mutations in the Rv0678 gene, which regulates the MmpS5-MmpL5 efflux pump, are the most prevalent genetic markers associated with bedaquiline heteroresistance. asm.orgmedrxiv.org Mutations in the atpE gene, the direct target of bedaquiline, are less common in clinical isolates. researchgate.net

Detection challenges: Heteroresistant populations, especially those present at low frequencies, can be difficult to detect using standard phenotypic drug susceptibility testing (pDST). biorxiv.org This can lead to misclassification of isolates as susceptible and potential treatment failure. researchgate.netasm.org

Clinical implications: The presence of heteroresistance is an important indicator of emerging bedaquiline resistance and may be associated with a higher likelihood of acquired resistance. asm.org

Research is focused on improving diagnostic methods, such as next-generation sequencing, to better detect heteroresistance and guide more effective treatment strategies. biorxiv.orgasm.org

Enhancing Biopharmaceutical Attributes of Bedaquiline HCl via Formulation Science (e.g., SNEDDS)

Bedaquiline's poor aqueous solubility and dissolution profile limit its oral bioavailability, which can impact its therapeutic effectiveness. ukaazpublications.comju.edu.jo Formulation science offers promising strategies to overcome these limitations. One such approach is the use of Self-Nanoemulsifying Drug Delivery Systems (SNEDDS).

SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. ukaazpublications.com

Key advantages of SNEDDS for bedaquiline delivery include:

Enhanced Solubility and Dissolution: By presenting the drug in a solubilized form, SNEDDS can significantly improve its dissolution rate. ukaazpublications.com

Improved Bioavailability: The small droplet size of the nanoemulsion provides a large surface area for drug absorption, potentially leading to increased oral bioavailability. ukaazpublications.comfrontiersin.org Studies have shown that food, particularly a high-fat meal, can double the bioavailability of bedaquiline. frontiersin.orgwho.int

Overcoming Gastric Degradation: Lipid-based formulations like SNEDDS can protect the drug from degradation in the harsh gastric environment. preprints.org

Research has demonstrated that bedaquiline-loaded SNEDDS can achieve a significantly higher in vitro drug release compared to a suspension of the drug. ukaazpublications.com Optimized SNEDDS formulations have shown droplet sizes in the nanometer range and have the potential to enhance the efficacy of bedaquiline. preprints.orgmdpi.commdpi.com

Table 2: Components Used in Bedaquiline SNEDDS Formulation

Component Example Role Reference
Oil Capryol 90, Olive oil, Labrafil M2125 CS Solubilizes the lipophilic drug ukaazpublications.com
Surfactant Cremophor EL, Tween-80, Solutol HS15 Reduces interfacial tension, facilitates nanoemulsion formation ukaazpublications.com
Co-surfactant Carbitol, Polyethylene glycol-400 Improves the emulsification process and stability ukaazpublications.com

Rational Drug Design for Improved Pharmacological Profiles (preclinical)

Rational drug design, often aided by computational methods, is being employed to develop new bedaquiline analogs with improved pharmacological properties, including enhanced efficacy and a better safety profile. auctoresonline.org The primary goals are to reduce cardiotoxicity associated with hERG channel inhibition and to decrease lipophilicity. nih.gov

Preclinical efforts in rational drug design have focused on:

Structure-Activity Relationship (SAR) studies: These studies investigate how modifications to the chemical structure of bedaquiline affect its biological activity and properties. researchgate.net

Virtual screening: This computational technique is used to screen large libraries of compounds to identify those with the potential for high binding affinity to the target (mycobacterial ATP synthase) and low affinity for off-targets like the hERG channel. nih.govnih.gov

Targeted modifications: Based on SAR and computational modeling, specific modifications are made to the bedaquiline scaffold to optimize its properties. For example, the introduction of a 4-chlorophenyl pyridyl group has been shown to significantly reduce hERG inhibition while maintaining potent anti-tubercular activity. chemistryviews.orgnih.gov

These preclinical rational design strategies have led to the identification of promising candidates like TBAJ-587 and TBAJ-876, which are now undergoing further development. mdpi.comresearchgate.net

Computational and Structural Biology Approaches in Bedaquiline Research (e.g., DFT, ECD, Crystal Structure Analysis)

Computational and structural biology techniques are playing an increasingly important role in understanding the mechanism of action of bedaquiline and in the design of new analogs.

These approaches include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a receptor, providing insights into the binding interactions between bedaquiline analogs and the ATP synthase subunit c. auctoresonline.orgrsc.org

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the drug-receptor complex over time, helping to assess the stability of the binding and the conformational changes that may occur. nih.govnih.gov

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can be used to analyze the properties of bedaquiline analogs and to predict their reactivity and stability. nih.govnih.gov

Crystal Structure Analysis: Determining the single-crystal structure of bedaquiline and its analogs provides precise three-dimensional information about their molecular geometry, which is crucial for understanding their interaction with the target protein. researchgate.net

These computational and structural tools provide a molecular-level understanding that guides the rational design of new bedaquiline analogs with improved pharmacological profiles, ultimately aiming for more effective and safer treatments for tuberculosis. nih.govrsc.org

Q & A

Basic: What validated analytical methods are recommended for quantifying Bedaquiline HCl in pharmacokinetic studies?

A stability-indicating reversed-phase HPLC method using a Sunfire C18 column (250 mm × 4.6 mm, 5 µm) with isocratic elution (10 mM ammonium acetate buffer pH 4.5:methanol, 15:85 v/v) has been validated for bedaquiline fumarate . Key parameters include a linear range of 10–100 µg/mL (LOD: 2.6 µg/mL, LOQ: 7.9 µg/mL), precision (RSD <0.5%), and robustness under forced degradation (e.g., photolytic, thermal, acid/alkali conditions). Researchers should incorporate forced degradation studies to assess stability, particularly under alkaline (0.5 N NaOH) and photolytic conditions, where significant degradation occurs .

Advanced: How can researchers resolve contradictions in reported stability profiles of this compound under photolytic conditions?

Discrepancies between experimental photodegradation results (e.g., 91.48% degradation under 12-hour sunlight exposure) and regulatory reports (EMA’s "slight sensitivity") may arise from differences in light intensity, sample preparation, or solvent systems . To resolve these, researchers should:

  • Standardize light exposure protocols (e.g., using ICH Q1B guidelines).
  • Validate methods with controlled irradiation sources (e.g., UV vs. natural sunlight).
  • Compare degradation kinetics in solvents like methanol versus acidic/basic media, as matrix effects significantly influence stability .

Basic: What statistical approaches are appropriate for analyzing this compound serum concentration-efficacy correlations?

Receiver operating characteristic (ROC) curves can identify optimal serum concentration cut-offs (e.g., for efficacy or toxicity), while univariate/multivariable logistic regression models (SPSS, STATA) assess covariates like dosing regimen, comorbidities, or drug interactions . For longitudinal data, survival analysis (e.g., Kaplan-Meier, Cox regression) evaluates time-to-culture conversion or resistance emergence .

Advanced: What computational tools predict Bedaquiline resistance mutations in Mycobacterium tuberculosis?

The SUSPECT-BDQ web tool (http://biosig.unimelb.edu.au/suspect_bdq/ ) uses a supervised algorithm trained on structural and functional data to predict resistance-associated mutations in the drug target AtpE. It achieves 93.3% accuracy by analyzing binding affinity disruptions (e.g., mutations near the drug-binding site) . Complement this with in vitro MIC assays and whole-genome sequencing to validate novel variants .

Basic: How should clinical studies design protocols to assess this compound’s safety in prolonged use (>24 weeks)?

Protocols should include:

  • Primary endpoints : Incidence of serious adverse events (AEs), QT prolongation, hepatic toxicity.
  • Secondary endpoints : Culture conversion rates, mortality, and resistance development.
  • Data sources : Individual patient data (IPD) meta-analyses to harmonize safety signals across cohorts . Reference the WHO’s programmatic guidelines for prolonged use, which recommend monitoring via monthly ECGs and liver function tests .

Advanced: What pharmacokinetic models predict Bedaquiline and metabolite M2 concentrations in patients?

Whole-body physiologically based pharmacokinetic (PBPK) models accurately simulate plasma concentrations of bedaquiline and M2 under diverse dosing regimens (e.g., 400–300–200 mg QD). Validation against clinical data shows agreement for:

  • Bedaquiline : Predicted vs. observed Cavg = 718 vs. 1264 ng/mL.
  • M2 : Predicted vs. observed Cavg = 268 vs. 252 ng/mL .
    Incorporate covariates like CYP3A4 induction (e.g., efavirenz co-administration) to refine predictions .

Basic: What criteria define clinically significant Bedaquiline resistance mutations in MDR-TB isolates?

Mutations in the atpE gene (e.g., A63P, I66M) that reduce bedaquiline binding affinity are primary markers. Cross-resistance with clofazimine (due to Rv0678 mutations) should be excluded via phenotypic drug susceptibility testing (DST) and genomic analysis . Resistance is confirmed if MIC increases ≥4-fold compared to wild-type strains .

Advanced: How do researchers address confounding variables in observational studies of Bedaquiline-containing regimens?

Multicenter studies (e.g., 25 centers across 15 countries) mitigate bias by stratifying analyses by:

  • Patient factors : HIV status, prior bedaquiline/clofazimine exposure.
  • Treatment variables : Background regimen composition, DOT adherence.
    Use propensity score matching or inverse probability weighting to balance covariates in retrospective cohorts .

Basic: What ethical considerations are paramount when designing human trials involving this compound?

  • Inclusion criteria : Prioritize participants with limited treatment options (per WHO guidance) .
  • Informed consent : Disclose risks of QT prolongation and hepatotoxicity.
  • Data monitoring committees : Independent review of safety endpoints, especially in prolonged-use studies .

Advanced: What in silico methods complement wet-lab experiments in studying Bedaquiline’s binding interactions?

Molecular dynamics simulations and free-energy perturbation (FEP) calculations quantify binding energy changes caused by AtpE mutations. Pair these with:

  • Docking studies (e.g., AutoDock Vina) to map drug-target interactions.
  • Machine learning models (e.g., SUSPECT-BDQ) to prioritize mutations for experimental validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.